molecular formula C11H18Cl2N2O B1677111 3-(Piperazin-1-ylmethyl)phenol dihydrochloride CAS No. 500013-37-6

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

Cat. No. B1677111
M. Wt: 265.18 g/mol
InChI Key: FLUYZYDTVFUGFT-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-ylmethyl)phenol dihydrochloride” is a chemical compound with the CAS Number 500013-37-6 . It has a molecular weight of 265.18 . The IUPAC name for this compound is 3-(1-piperazinylmethyl)phenol dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “3-(Piperazin-1-ylmethyl)phenol dihydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The InChI code for “3-(Piperazin-1-ylmethyl)phenol dihydrochloride” is 1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.18 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Novel Derivatives for Antidepressant and Antianxiety Activities : A novel series of compounds structurally related to 3-(Piperazin-1-ylmethyl)phenol dihydrochloride were synthesized and tested for antidepressant and antianxiety activities. These compounds showed promising results in behavioral tests in mice (Kumar et al., 2017).

  • Development of Hydrochloride Salts of Piperazine Derivatives : Another study focused on the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, exploring its potential applications in medicinal chemistry (Wang Xiao-shan, 2011).

Chemical Properties and Applications

  • Mannich Base Ligands and Their Cu(II) Complexes : Research on pentadentate ligands, which include a structure similar to 3-(Piperazin-1-ylmethyl)phenol dihydrochloride, described their synthesis and the corresponding Cu(II) complexes. These complexes exhibit interesting redox and magnetic properties (Sujatha et al., 2000).

  • Synthesis of Antihypertensive Agents : A study synthesized derivatives of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aiming to develop potential dual antihypertensive agents. The research included solid-state analytical techniques to confirm the chemical structures and properties of these compounds (Marvanová et al., 2016).

Antitumor and Anticancer Research

  • Development of Novel Antitumor Agents : A research explored the antitumor effects of Phenothiazines (PTZs) derivatives, which are structurally related to 3-(Piperazin-1-ylmethyl)phenol dihydrochloride. The study developed compounds with increased apoptosis-inducing activity in cancer cells (Wu et al., 2016).

  • Evaluation Against Breast Cancer Cells : Another study synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “3-(Piperazin-1-ylmethyl)phenol dihydrochloride” should be referred to for comprehensive safety and hazard information .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUYZYDTVFUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629855
Record name 3-[(Piperazin-1-yl)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

CAS RN

500013-37-6, 443694-34-6
Record name m-Hydroxybenzylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500013376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Piperazin-1-yl)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-ylmethyl)phenol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z894L0N675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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